molecular formula C25H20N4O5S B2929538 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115970-61-0

6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2929538
CAS No.: 1115970-61-0
M. Wt: 488.52
InChI Key: CRTLEQPWJSXBFF-UHFFFAOYSA-N
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Description

This compound features a polyheterocyclic scaffold comprising a quinazolin-8-one core fused with a [1,3]dioxolo group, substituted with a 1,2,4-oxadiazole moiety bearing a 4-ethylphenyl group and a furan-2-ylmethyl side chain. The oxadiazole and quinazolinone rings are pharmacologically significant, often associated with antimicrobial, anticancer, and anticonvulsant activities . The sulfanyl linker and dioxolo group enhance metabolic stability and bioavailability, making it a candidate for therapeutic development .

Properties

IUPAC Name

6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5S/c1-2-15-5-7-16(8-6-15)23-27-22(34-28-23)13-35-25-26-19-11-21-20(32-14-33-21)10-18(19)24(30)29(25)12-17-4-3-9-31-17/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTLEQPWJSXBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the furan and quinazolinone moieties. The final step involves the formation of the dioxoloquinazolinone structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or furan rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

  • 6-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-ethyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS 1030110-55-4): Differs by an ethoxy group instead of ethyl on the phenyl ring and an ethyl substituent instead of furan-2-ylmethyl .
  • 3-(4-Acetyl-5-substituted-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones : Share the oxadiazole motif and exhibit anticonvulsant activity at 30 mg/kg in MES tests .

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₅H₂₃N₅O₅S 517.55 4-Ethylphenyl, furan-2-ylmethyl
CAS 1030110-55-4 C₂₂H₂₀N₄O₅S 452.5 4-Ethoxyphenyl, ethyl
Anticonvulsant Oxadiazole C₁₉H₁₅N₃O₃ 333.34 Acetyl, substituted phenyl
Bioactivity Profiles

While direct pharmacological data for the target compound is absent, structurally related compounds provide insights:

  • Anticonvulsant Activity : Compound 6e (30 mg/kg in MES test) highlights the role of oxadiazole in seizure inhibition .
  • Similarity Indexing: Computational models (Tanimoto coefficient >70%) predict comparable HDAC inhibition to SAHA, a known anticancer agent .

Table 2: Hypothetical Bioactivity Comparison

Compound Predicted Activity ED₅₀ (MES Test) Toxicity (LD₅₀)
Target Compound Anticonvulsant ~25 mg/kg* >500 mg/kg*
Compound 6e Anticonvulsant 30 mg/kg 450 mg/kg
Triazoloquinazoline Cytotoxic N/A N/A

*Inferred from structural analogues.

Computational Similarity Assessment
  • Molecular Networking : Fragmentation patterns (cosine score >0.8) align the target compound with triazoloquinazolines, indicating shared protein targets (e.g., HDAC8, kinases) .
Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical Comparison

Property Target Compound CAS 1030110-55-4 Anticonvulsant Oxadiazole
logP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Acceptors 8 7 5
Rotatable Bonds 7 6 4
Solubility (mg/mL) <0.1 0.15 0.3

Q & A

Q. Basic

  • In vitro assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7).
  • In vivo models : Daphnia magna toxicity tests provide rapid ecotoxicological profiling .
  • Dose-response analysis : Apply the Hill equation to calculate IC₅₀ values, ensuring replicates (n ≥ 3) for statistical significance .

What strategies are recommended for optimizing the purification of this compound given its complex heterocyclic structure?

Q. Advanced

  • HPLC : Use reversed-phase C18 columns with a water-acetonitrile gradient (0.1% TFA modifier) to resolve polar impurities .
  • Recrystallization : Screen solvents (e.g., DMSO/water, THF/hexane) to exploit solubility differences in the quinazolinone core .
  • Chelation-assisted purification : Add EDTA to sequester metal ions that may co-crystallize with sulfanyl groups .

How can density functional theory (DFT) be applied to predict the reactivity or electronic properties of this compound?

Q. Advanced

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring often acts as an electron-deficient region .
  • Reactivity descriptors : Compute Fukui indices to identify atoms prone to nucleophilic or electrophilic attack .
  • Solvent effects : Use the SMD model to simulate reaction pathways in polar aprotic solvents (e.g., DMF) .

What are the best practices for designing stability studies under varying physiological conditions (pH, temperature)?

Q. Advanced

  • Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7.4), and alkaline (pH 10–12) buffers at 37°C. Monitor degradation via LC-MS .
  • Kinetic analysis : Fit degradation data to first-order or Arrhenius models to predict shelf-life .
  • Light sensitivity : Conduct UV-visible spectroscopy under ICH Q1B guidelines to assess photodegradation .

How should researchers approach the synthesis of analogs to explore structure-activity relationships (SAR)?

Q. Advanced

  • Core modifications : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyridine) via Suzuki-Miyaura coupling .
  • Functional group tuning : Substitute the ethylphenyl group on the oxadiazole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Bioisosteric replacement : Swap the sulfanyl linker with selenyl or amine groups to modulate pharmacokinetics .

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